molecular formula C14H9IN2O2S B6127458 (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B6127458
M. Wt: 396.20 g/mol
InChI Key: VIUFSWRBQYZOMG-KPKJPENVSA-N
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Description

(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with a furan ring and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor.

    Iodination: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent.

    Condensation Reaction: The final step involves the condensation of the thiazole and furan intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell walls and disrupt their function makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells through the disruption of cellular pathways is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique electronic properties. Its heterocyclic structure allows for the exploration of new conductive and semiconductive materials.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their function and leading to cellular apoptosis. The exact molecular pathways involved are still under investigation, but it is believed to target key regulatory proteins involved in cell division and survival.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-amino-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • (5E)-2-amino-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • (5E)-2-amino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one lies in its iodophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where halogen bonding and electronic effects are crucial.

Properties

IUPAC Name

(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O2S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUFSWRBQYZOMG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N=C(S3)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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